Tetragermane

Description

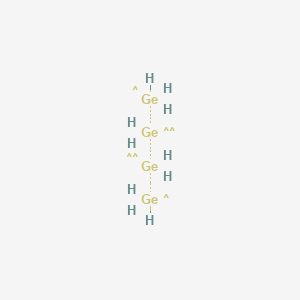

Structure

2D Structure

Properties

CAS No. |

14691-47-5 |

|---|---|

Molecular Formula |

Ge4H10 |

Molecular Weight |

300.6 g/mol |

InChI |

InChI=1S/2GeH3.2GeH2/h2*1H3;2*1H2 |

InChI Key |

DSRDIWNDNXGDBV-UHFFFAOYSA-N |

SMILES |

[GeH3].[GeH3].[GeH2].[GeH2] |

Canonical SMILES |

[GeH3].[GeH3].[GeH2].[GeH2] |

Synonyms |

Tetragermane |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for Tetragermane

Optimized Laboratory-Scale Synthesis Techniques for Tetragermane Isomers

The laboratory-scale synthesis of this compound has been approached through various methods, each with its own set of advantages and challenges. Researchers have focused on optimizing these techniques to improve yields and purity, which are crucial for their use in advanced material fabrication.

Pyrolysis, or thermal decomposition, of lower germanes is a common method for producing higher-order germanes, including this compound. This approach relies on the controlled heating of a precursor gas to induce chemical bond cleavage and rearrangement, leading to the formation of larger germanium hydrides.

The thermolysis of digermane (B87215) (Ge₂H₆) is a well-established method for the synthesis of various polygermanes. In this process, digermane gas is passed through a heated reactor, leading to its decomposition and the subsequent formation of germane (B1219785) (GeH₄), trigermane (Ge₃H₈), and this compound (Ge₄H₁₀) as a side product. rsc.orgaip.orgresearchgate.net The idealized reaction to form trigermane suggests that two moles of digermane dissociate to produce one mole of germane and one mole of trigermane. researchgate.net However, the process also generates smaller quantities of this compound and even pentagermane (Ge₅H₁₂). aip.orgresearchgate.net

The reaction proceeds through a series of steps involving the formation of reactive intermediates like GeH₂, GeH₃, and Ge₂H₅ radicals. wikipedia.org These species can then react with each other and with the parent digermane molecules to build up longer germanium chains. The this compound produced is typically a mixture of stable isomers. researchgate.net

The yield of this compound from the pyrolysis of digermane is highly dependent on the reaction conditions. Key parameters that are controlled to optimize the production of higher germanes include temperature, pressure, and the use of carrier gases. For instance, pyrolysis experiments conducted at 250°C in a glass flow system using H₂ as a carrier gas have been reported to yield GeH₄ and Ge₃H₈ as the main products, with small amounts of Ge₄H₁₀ also being formed. researchgate.net

While the primary goal of many of these studies has been the production of trigermane for applications in GeSn alloy growth, the co-production of this compound is a significant outcome. researchgate.net The challenge remains in selectively increasing the yield of this compound. The synthesis of Ge₄H₁₀ is often described as a complication as it is obtained as a side product, and producing sufficient quantities to meet demand for its use in optical device fabrication is an ongoing challenge. rsc.org Further research is focused on refining the pyrolysis conditions to enhance the formation of this compound or developing alternative, more direct synthetic routes.

Table 1: Products of Digermane Thermolysis

| Precursor | Main Products | Byproducts | Reference |

|---|---|---|---|

| Digermane (Ge₂H₆) | Germane (GeH₄), Trigermane (Ge₃H₈) | This compound (Ge₄H₁₀), Pentagermane (Ge₅H₁₂) | aip.orgresearchgate.netresearchgate.net |

In addition to pyrolysis, novel chemical routes are being explored to provide more controlled and higher-yield syntheses of this compound and its derivatives. These methods often involve the use of specific reagents to facilitate the formation of Ge-Ge bonds under milder conditions than those required for thermolysis.

Hydrogermolysis has emerged as a powerful tool for the formation of germanium-germanium bonds. acs.org This reaction typically involves the reaction of a germanium hydride with a germanium amide in the presence of acetonitrile (B52724), which acts as both a solvent and a key reagent. acs.orgmarshallplan.at The germanium amide, R₃GeNMe₂, reacts with acetonitrile to form an α-germylated nitrile, R₃GeCH₂CN, which is a more reactive species. This intermediate then reacts with a germanium hydride to form the Ge-Ge bond. acs.org

This methodology has been successfully applied to the synthesis of both linear and branched tetragermanes. For example, branched tetragermanes such as PhGe(GePh₃)₃ have been synthesized in excellent yield by reacting PhGeH₃ with three equivalents of an α-germyl nitrile. acs.orgacs.org A stepwise approach has also been developed for the synthesis of linear tetragermanes. acs.org This involves the sequential reaction of a digermane hydride with a germanium amide synthon, followed by reduction to generate a new hydride, which can then be further elongated.

Table 2: Examples of this compound Synthesis via Hydrogermolysis

| Reactants | Product | Yield | Reference |

|---|---|---|---|

| PhGeH₃ + 3 R₃GeCH₂CN (R = Ph) | PhGe(GePh₃)₃ | Excellent | acs.orgacs.org |

| Ph₃GeGe(R₂)H + R₂Ge(NMe₂)CH₂CH₂OEt | Ph₃GeGe(R₂)Ge(R₂)Ge(R₂)CH₂CH₂OEt (R = Et, Bu) | - | acs.org |

The high cost and limited availability of digermane have prompted the exploration of alternative starting materials for the synthesis of higher germanes. rsc.org One promising alternative is chlorogermane (GeH₃Cl). This compound can be prepared by mixing germane (GeH₄) with tin tetrachloride (SnCl₄) at room temperature without the need for organic solvents. rsc.org The germane byproduct from digermane pyrolysis can be recycled to produce GeH₃Cl, making this a more economical route. rsc.org While the direct synthesis of this compound from GeH₃Cl has not been detailed, its use as a precursor for Ge-based materials highlights the potential for developing new synthetic pathways that bypass the reliance on polygermanes. rsc.orgrsc.org

Further research into alternative reagents has also shown that Lewis acids can catalyze the skeletal rearrangement of polysilanes and germapolysilanes, offering another potential route to specific germane isomers. uni-oldenburg.de The development of new synthetic strategies, including the use of novel catalysts and starting materials, is crucial for advancing the chemistry of this compound and enabling its broader application in materials science.

Hydrogermolysis Reactions in Oligogermane Synthesis

Direct Synthesis Challenges and Future Directions

The synthesis of higher-order germanes, including this compound (Ge₄H₁₀), presents significant challenges, primarily due to the lack of a direct, high-yield synthetic route. Historically, chemists have struggled to develop suitable methods for creating germanium oligomers, in contrast to the more established chemistry of silicon and tin analogs. linde-amt.com A major obstacle is that this compound is not typically produced as a primary product but rather as a side product. dntb.gov.ua

Currently, the most common method for obtaining Ge₄H₁₀ is through the thermolysis of digermane (Ge₂H₆) in a flow reactor. dntb.gov.uamdpi.com This dependency creates a significant bottleneck for its application in materials science. Digermane itself is a byproduct of the industrial synthesis of germane (GeH₄), and recent refinements in GeH₄ production have aimed to reduce the quantity of Ge₂H₆ generated. dntb.gov.uamdpi.com This, coupled with a rising niche demand for digermane, has led to a dramatic increase in its price and issues with availability, which in turn complicates the production of this compound. dntb.gov.uamdpi.com

The future of this compound synthesis hinges on the development of new, direct production methods that can generate the compound in sufficient quantities to meet the growing demand for its use in electronic and optical device fabrication. dntb.gov.ua Research is being directed toward understanding the reaction pathways involved in germane chemistry to devise processes where this compound is the main product rather than a minor byproduct. researchgate.net One reported synthetic strategy for linear germanes involves the ring-opening of a cyclic, phenyl-substituted this compound precursor, followed by hydrogenation. linde-amt.com While not a direct synthesis of the hydride itself, this approach represents progress in the controlled construction of the germanium backbone. linde-amt.com The development of an economical and scalable direct synthesis method remains a critical challenge for the widespread adoption of this compound in industrial applications. dntb.gov.ua

**2.2. Development of this compound as a Chemical Vapor Deposition (CVD) Precursor

This compound has emerged as a highly effective precursor for the low-temperature Chemical Vapor Deposition (CVD) of germanium-based materials. mdpi.comresearchgate.net It is particularly valuable for depositing high-quality epitaxial Ge and Ge-alloy films, such as Germanium-Tin (GeSn), directly on silicon (Si) substrates. frontiersin.orggoogle.com The use of Ge₄H₁₀ allows for deposition at temperatures below 400°C, a critical threshold for compatibility with standard complementary metal-oxide-semiconductor (CMOS) manufacturing processes. mdpi.comresearchgate.net

Conventional precursors like germane (GeH₄) require significantly higher deposition temperatures (well above 400°C) to achieve crystalline films, which can be detrimental to other components on a semiconductor wafer. mdpi.com this compound, along with other polygermanes like trigermane (Ge₃H₈), offers unprecedented deposition efficiencies and high growth rates at much lower temperatures. researchgate.netgoogle.com For instance, Ge₄H₁₀ has been successfully used in Gas Source Molecular Epitaxy (GSME) and Ultra-High Vacuum CVD (UHV-CVD) systems to grow GeSn alloys with varying tin content by reacting it with stannane (B1208499) (SnH₄) or deuterated stannane (SnD₄) at temperatures as low as 185-210°C. researchgate.netamazonaws.com This low-temperature process is crucial for incorporating higher concentrations of tin into the germanium lattice without phase segregation, which is essential for engineering direct bandgap materials for photonic applications. dntb.gov.uafrontiersin.org

The use of this compound has enabled the fabrication of thick, bulk-like Ge films with superior structural and electrical properties compared to those grown using conventional methods. researchgate.net This has led to the demonstration of p-i-n photodiodes with improved optical collection efficiencies, highlighting the practical advantages of Ge₄H₁₀ as a next-generation CVD precursor. researchgate.net

The effectiveness of this compound for low-temperature epitaxy is rooted in fundamental precursor design principles centered on chemical reactivity and thermal stability. A key principle for low-temperature growth is the use of heavier, less thermally stable hydrides. Compared to the strong Ge-H bonds in germane (GeH₄), the Ge-Ge bonds in polygermanes like Ge₄H₁₀ are weaker and more easily broken. This inherent instability allows this compound to decompose and react on a substrate surface at significantly lower temperatures. mdpi.comamazonaws.com

This approach is part of a broader strategy to overcome the limitations of traditional CVD precursors. mdpi.com For the growth of alloys like GeSn, the reactivity of the germanium precursor must be compatible with the tin precursor (e.g., SnD₄). google.com The higher reactivity of polygermanes like digermane, trigermane, and this compound makes them more compatible with tin sources at the low temperatures required to prevent tin segregation and form high-quality, single-phase alloys. google.comamazonaws.com

The general design principles for low-temperature CVD precursors include:

High Reactivity: The molecule should be designed to decompose cleanly and efficiently at the desired low temperature. amazonaws.com

Volatility: The precursor must have sufficient vapor pressure to be transported into the CVD reactor in a controlled manner. mks.com

Clean Decomposition: The precursor should break down into the desired elements without leaving behind contaminating impurities from its ligands or structure. amazonaws.com For Ge₄H₁₀, the byproducts are primarily hydrogen, which is easily removed from the system.

This compound, along with other higher-order silanes and germanes, exemplifies these principles, enabling the growth of advanced semiconductor structures under conditions compatible with modern device fabrication. amazonaws.comvulcanchem.com

The successful use of a highly reactive molecule like this compound as a CVD precursor depends critically on its stability during storage and delivery. An ideal precursor must remain stable under storage conditions to ensure its purity is maintained. mks.com Any decomposition before entering the reaction chamber would introduce impurities, leading to uncontrolled variations in the properties of the deposited film and negatively impacting device performance. mks.com

Despite their high reactivity in a CVD process, higher-order germanes like trigermane and this compound have been found to exhibit "remarkably good stability and 'ease of use'" under proper handling conditions, making them compatible with deposition systems. This stability is crucial for practical applications.

The delivery of such precursors to the deposition chamber is managed by a sophisticated precursor delivery system, which is an integral part of any CVD apparatus. linde-amt.com This system typically includes:

Temperature-Controlled Vessels: The precursor is stored in a vessel (often a bubbler or cylinder) where the temperature is precisely controlled to maintain a consistent vapor pressure. linde-amt.com

Mass Flow Controllers (MFCs): These devices accurately regulate the flow of the precursor vapor, often mixed with an inert carrier gas, into the reaction chamber. mks.com

High-Purity Gas Lines: All components are designed to prevent contamination and leaks, ensuring the precursor reaches the substrate with high purity. linde-amt.com

While this compound's high reactivity is advantageous for low-temperature deposition, it also means that the entire storage and delivery infrastructure must be meticulously designed and maintained to prevent premature decomposition and ensure process repeatability. amazonaws.commks.com

Advanced Spectroscopic and Spectrometric Elucidation of Tetragermane Structures and Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organogermanium compounds, including tetragermane and its isomers. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic and organometallic compounds by providing information about the different hydrogen environments in a molecule. pearson.com The chemical shifts, integration of peak areas, and splitting patterns in a ¹H NMR spectrum allow for the differentiation of isomers, which have the same molecular formula but different structural arrangements. pearson.commagritek.com

In the context of this compound (Ge₄H₁₀), two isomers exist: a linear chain (n-tetragermane) and a branched structure (iso-tetragermane). These isomers are expected to produce distinct ¹H NMR spectra. researchgate.net The different arrangements of germanium atoms result in unique electronic environments for the hydrogen atoms, leading to different chemical shifts. pearson.com For instance, the protons in a GeH₃ group will have a different chemical shift than those in a GeH₂ or a GeH group.

Furthermore, the splitting patterns, arising from spin-spin coupling between neighboring non-equivalent protons, provide information about the connectivity of the Ge-H bonds. By analyzing these patterns, one can deduce the number of adjacent protons, which helps in distinguishing between the linear and branched isomers. magritek.com The integration of the signals in the spectrum corresponds to the relative number of protons in each unique environment, further aiding in the structural assignment. libretexts.org The presence of diastereotopic protons, which are chemically non-equivalent protons in a chiral molecule or in certain achiral molecules with specific symmetry, can also lead to more complex spectra and provide additional structural information. masterorganicchemistry.com

While ¹H NMR focuses on the hydrogen atoms, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon framework of a molecule. pressbooks.pub This technique is particularly valuable for characterizing substituted tetragermanes, where organic groups are attached to the germanium backbone. The chemical shift of a ¹³C nucleus is sensitive to its electronic environment, which is influenced by factors such as hybridization and the electronegativity of neighboring atoms. pressbooks.publibretexts.org

For instance, in a phenyl-substituted this compound, the carbon atoms of the phenyl ring will produce a set of signals in the aromatic region of the ¹³C NMR spectrum (typically 125-150 ppm). libretexts.org The specific chemical shifts of these carbons can be influenced by the position of substitution on the ring and the nature of the germanium group attached. copat.demdpi.com Similarly, alkyl substituents will show signals in the aliphatic region, with their chemical shifts depending on their connectivity to the germanium atom and the presence of other functional groups. libretexts.org

By analyzing the number of signals, their chemical shifts, and sometimes their coupling to other nuclei (like ¹H or ¹⁹F), it is possible to determine the structure of the carbon substituents and their point of attachment to the this compound core. mdpi.comresearchgate.net Although ¹³C NMR signals are inherently weaker than ¹H signals due to the low natural abundance of the ¹³C isotope, it remains an indispensable tool for the complete structural elucidation of organotetragermanes. pressbooks.pub

Germanium-73 (⁷³Ge) NMR spectroscopy offers a direct method for investigating the local environment of germanium atoms within a molecule. researchgate.net Despite being a challenging nucleus to study due to its low natural abundance, low magnetogyric ratio, and significant quadrupole moment, advancements in high-field NMR instrumentation have made ⁷³Ge NMR a feasible and informative technique. researchgate.net

The chemical shift of a ⁷³Ge nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. For example, in a branched this compound like (Me₃Ge)₄Ge, the central germanium atom exhibits a significantly different chemical shift compared to the terminal germanium atoms. Specifically, the central germanium atom in (Me₃Ge)₄Ge is observed at an upfield chemical shift of δ -339 ppm. researchgate.net This large difference in chemical shifts allows for the clear differentiation of the germanium environments within the molecule.

Furthermore, the ⁷³Ge chemical shifts can be correlated with the electronic properties of the substituents. For instance, in the GeX₄ series (where X is a halide), the chemical shifts trend with the electronegativity of the halide. researchgate.net This sensitivity to the electronic environment makes ⁷³Ge NMR a valuable tool for studying electronic interactions in oligogermanes. researchgate.net In some cases, well-resolved couplings, such as ¹J(Ge,H), can be observed, providing further structural insights. researchgate.net

Table 1: ⁷³Ge NMR Chemical Shifts for Selected Organogermanium Compounds

| Compound | Germanium Environment | ⁷³Ge Chemical Shift (δ, ppm) |

| (Me₃Ge)₄Ge | Central Ge | -339 |

| (Me₃Ge)₄Ge | Terminal Ge | Not reported |

Data sourced from research on organogermanium compounds. researchgate.net

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing the connectivity between atoms in a molecule. amazon.comwikipedia.org These experiments spread the NMR signals into two or more dimensions, which helps to resolve overlapping peaks and reveal correlations between different nuclei. wikipedia.orgbitesizebio.com

In the context of this compound and its derivatives, 2D NMR experiments can be used to:

Establish H-H connectivity: Homonuclear correlation experiments like COSY can identify protons that are coupled to each other, which helps to trace out the Ge-H framework of the molecule. wikipedia.org

Advanced multi-dimensional techniques can also be applied to study the dynamics of these molecules in solution, such as conformational changes or ligand exchange processes. acs.org The use of these sophisticated NMR methods provides a comprehensive picture of the molecular structure and connectivity, which is often essential for the unambiguous characterization of complex organogermanium compounds. acs.orguni-oldenburg.dewiley.com

⁷³Ge NMR Spectroscopy for Germanium Environment Probing

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in a molecule. hpst.cz It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. hpst.cz Each type of bond (e.g., Ge-H, C-H, C=C) has a characteristic absorption frequency, which allows for the identification of the functional groups present in a sample.

In the study of this compound, IR spectroscopy can be used to confirm the presence of Ge-H bonds, which typically show strong absorptions in the region of 2000-2100 cm⁻¹. The exact position and shape of these bands can provide information about the local environment of the Ge-H groups.

Furthermore, IR spectroscopy is a powerful tool for differentiating between isomers. hpst.czresearchgate.net The two isomers of this compound, n-tetragermane and iso-tetragermane, have different molecular symmetries and therefore will exhibit distinct IR spectra. researchgate.net These differences in the number, position, and intensity of the absorption bands can be used to identify which isomer is present or to analyze a mixture of the two. rsc.org For substituted tetragermanes, IR spectroscopy can also be used to identify the functional groups of the substituents. aps.org For example, the presence of a carbonyl group (C=O) or an aromatic ring can be readily identified by their characteristic IR absorptions. hpst.cz

Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.comreddit.com It is also based on molecular vibrations but relies on the scattering of light rather than absorption. horiba.comyoutube.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. youtube.com For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). Therefore, a combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. reddit.com Like IR spectroscopy, Raman spectroscopy can be used to differentiate between isomers of this compound based on their unique spectral fingerprints. rsc.orgscispace.com

Raman Spectroscopy for Germanium Skeletal Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique used to probe the vibrational modes of molecules. anton-paar.com For this compound and its derivatives, it is particularly valuable for characterizing the vibrations of the germanium backbone. The region of the Raman spectrum below 1500 cm⁻¹ is often referred to as the "fingerprint region," as it contains vibrations of the molecular scaffolding, providing a substance-specific pattern. anton-paar.com

In the context of this compound, the Ge-Ge stretching and bending vibrations give rise to characteristic peaks in this fingerprint region. The analysis of these skeletal vibrations helps in confirming the catenated structure of the germane (B1219785) chain. Studies on various germane derivatives, including iodo(methyl)germanes and dihalogeno(methyl)germanes, have utilized Raman spectroscopy in conjunction with infrared (IR) spectroscopy to perform normal coordinate analyses. cdnsciencepub.comrsc.org This approach allows for the confident assignment of fundamental vibrational frequencies, including those corresponding to the germanium skeleton. cdnsciencepub.comrsc.org For instance, research on polydihydrogermane, (GeH₂)n, shows a distinct Ge-Ge feature in the Raman spectrum, which shifts in response to structural changes, such as those induced by heating. chemrxiv.org This sensitivity to the structural integrity of the germanium chain makes Raman spectroscopy an essential tool for the structural elucidation of this compound and its isomers.

Ultraviolet-Visible (UV/Vis) Spectroscopy and Electronic Properties

Ultraviolet-visible (UV/Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). matestlabs.comup.ac.za In polygermanes, including this compound, the electronic properties and UV/Vis absorption are dominated by σ-electron delocalization along the Ge-Ge backbone. rsc.orgrsc.org This σ-conjugation is a key feature of catenated compounds of heavier group 14 elements. rsc.org

The valence and conduction bands (approximating the HOMO and LUMO in a molecule) of polygermanes are primarily contributed by the skeletal Ge atoms. rsc.orgresearchgate.netresearchgate.net Specifically, the HOMO-LUMO gap is influenced by the Ge 4pz orbitals (along the Ge-Ge chain) and the Ge 4s and 4px orbitals, respectively. chemrxiv.org Consequently, the electronic transitions observed in the UV/Vis spectrum provide direct insight into the electronic structure of the germanium chain.

Research on various oligogermanes has shown that their UV/Vis absorption characteristics are sensitive to both the chain length and the nature of the substituents. researchgate.net For example, attaching different substituents to the germanium backbone can tune the electronic properties and shift the absorption bands. rsc.orgrsc.org Theoretical studies using density functional theory (DFT) calculations on polygermanes have further elucidated these properties, showing that they behave as quasi-one-dimensional semiconductors with a direct bandgap. rsc.orgresearchgate.net This work indicates that the bandgap can be engineered by applying mechanical strain or by changing side-chain groups, which modifies the extent of σ-delocalization and thus the energy of the electronic transitions observed by UV/Vis spectroscopy. rsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a central analytical technique for determining the molecular weight and elucidating the structure of unknown compounds by analyzing them in the gas phase. nih.gov It involves ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov

High Resolution Accurate Mass (HRAM) MS

High-resolution accurate-mass (HRAM) mass spectrometry is a powerful variant of MS capable of measuring the m/z of an ion with very high precision, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound (Ge₄H₁₀) and its isomers, HRAM MS would be used to confirm the molecular formula by distinguishing its precise mass from other potential elemental combinations that might have the same nominal mass. HRAM instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based systems, can resolve complex isotopic patterns, which is particularly important for germanium with its multiple stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge). thermofisher.commdpi.com This capability ensures confident identification of the molecular ion and its fragments in complex mixtures. thermofisher.com

Electron-Impact Ionization and Fragmentation Patterns

Electron-impact (EI) ionization is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and often fragment. uni-saarland.de The resulting array of fragment ions, known as the fragmentation pattern, serves as a molecular fingerprint that is highly useful for structural elucidation. libretexts.orgarkat-usa.org

For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺·) corresponding to the intact Ge₄H₁₀ radical cation. Due to the energy imparted during ionization, this molecular ion would undergo fragmentation. libretexts.org The fragmentation pathways would likely involve the cleavage of the weakest bonds. Expected fragmentations include:

Cleavage of Ge-Ge bonds: This would lead to the formation of smaller germyl (B1233479) cations, such as Ge₃H₇⁺, Ge₂H₅⁺, and GeH₃⁺.

Loss of hydrogen atoms or radicals: Sequential loss of hydrogen can occur from the molecular ion or fragment ions.

Rearrangements: In substituted organotetragermanes, rearrangements involving the transfer of atoms or groups can occur. cdnsciencepub.com

The relative abundance of these fragment ions depends on the stability of the resulting cations and neutral radicals. libretexts.org For example, fragmentation of tetrakis(pentafluorophenyl)germane shows characteristic cleavage of Ge-C bonds and rearrangements leading to phenylene radical ions. cdnsciencepub.com The fragmentation pattern can thus provide crucial information about the connectivity of the germanium atoms and any attached substituents. libretexts.orgmiamioh.edu

Tandem Mass Spectrometry (MSⁿ) for Structural Elucidation

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique used to determine the structure of a specific ion by isolating it and inducing further fragmentation. nationalmaglab.orgwikipedia.org In this process, a precursor ion (for instance, the molecular ion of this compound) is selected in the first stage of mass analysis (MS1), fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed in a second stage (MS2). nih.govnationalmaglab.org This process can be repeated (MSⁿ) for even more detailed structural analysis. wikipedia.orgshimadzu.com

MSⁿ is particularly valuable for distinguishing between structural isomers, which may have identical or very similar primary mass spectra. ucdavis.edu For this compound, two isomers exist: the linear n-tetragermane (GeH₃-GeH₂-GeH₂-GeH₃) and the branched iso-tetragermane ((GeH₃)₃GeH). By selecting the molecular ion of each isomer and analyzing their distinct product ion spectra, one could differentiate them. The fragmentation of n-tetragermane would likely show sequential losses of GeHₓ units, while iso-tetragermane would be expected to show a dominant loss of a GeH₃ group, reflecting its branched structure. This ability to probe the connectivity of atoms makes MSⁿ an indispensable tool for the definitive structural elucidation of this compound isomers. nih.govucdavis.edu

X-ray Diffraction (XRD) and Crystallographic Analysis of Substituted this compound Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. mdpi.comtaylorandfrancis.com While obtaining a single crystal of the parent this compound (Ge₄H₁₀) is challenging due to its instability, several substituted organothis compound derivatives have been successfully analyzed, providing crucial insights into the structural characteristics of the this compound backbone. nih.govresearchgate.net

One such study on 2,2,3,3-tetramethyl-1,1,1,4,4,4-hexaphenylthis compound revealed that the molecule possesses a zigzag backbone of four tetrahedrally coordinated germanium atoms. nih.govresearchgate.net The crystal structure analysis provides precise measurements of bond lengths and angles within the Ge₄ core. In this derivative, the central Ge-Ge bond lies on an inversion center, and the symmetrically independent Ge-Ge bonds were found to be slightly shorter than in some other organotetragermanes. nih.gov

The data from these crystallographic analyses are fundamental for understanding the steric and electronic effects of substituents on the geometry of the this compound skeleton.

Table 1: Selected Crystallographic Data for 2,2,3,3-tetramethyl-1,1,1,4,4,4-hexaphenylthis compound Source: nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Ge-Ge Bond Lengths (Å) | Ge1-Ge2: 2.434 Å, Ge2-Ge2A: 2.427 Å |

| Ge-C Bond Lengths (Å) | Ge-C(Ph): ~1.97 Å, Ge-C(Me): ~1.98 Å |

| Ge-Ge-Ge Bond Angle (°) | 112.5° |

Theoretical and Computational Investigations of Tetragermane Chemistry

Quantum Chemical Simulations for Structural and Electronic Characterization

Quantum chemical simulations are indispensable tools for elucidating the fundamental properties of molecules like tetragermane (Ge4H10). These computational methods provide detailed insights into the structural arrangements and electronic nature of its various isomers.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.orgfrontiersin.org It has been successfully applied to study germanium-based materials and molecules, offering a balance between computational cost and accuracy. wikipedia.orgquantumatk.comcore.ac.uk DFT calculations, particularly those using hybrid functionals like B3LYP, have been employed to predict the structural, vibrational, and thermochemical properties of higher-order germanes, including isomers of this compound. researchgate.netresearchgate.net These simulations help in understanding the geometry and bonding motifs within these molecules. researchgate.netresearchgate.net

For instance, studies on germanium hydrides have utilized DFT to explore their high-pressure phase diagrams and potential for superconductivity. researchgate.net In the context of larger germanium clusters and materials, DFT is used to identify stable structures and predict their electronic and optical properties. arxiv.orgceur-ws.org The choice of functional within DFT is crucial; for example, while GGA functionals may not accurately predict the band structure of bulk germanium, hybrid functionals like HSE06 can provide results comparable to experimental data for properties like the electronic band gap. quantumatk.comceur-ws.org DFT applications also extend to understanding interactions in pharmaceutical formulations and predicting the properties of complex systems at the atomic level. mdpi.com

Ab Initio Methods: Coupled Cluster (CCSD(T)) and Møller-Plesset Perturbation Theory (MP2)

For higher accuracy, particularly in describing electron correlation, ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and second-order Møller-Plesset perturbation theory (MP2) are employed. uga.edu These methods are considered benchmark standards in quantum chemistry. rsc.org

CCSD(T) is often referred to as the "gold standard" for its high accuracy in calculating molecular energies and properties. uga.edu Theoretical studies on germanium-containing molecules have utilized CCSD(T) to investigate their potential energy surfaces and determine the relative stabilities of different isomers. researchgate.netresearchgate.net For example, in studies of Si4H4 and Ge4H4, CCSD(T) calculations have been crucial in identifying the most stable isomers, which were found to be structures with bridging hydrogen atoms rather than the classical tetrahedral form. researchgate.netresearchgate.net

MP2 theory, while generally less computationally demanding than CCSD(T), provides a significant improvement over Hartree-Fock theory by including electron correlation. stackexchange.com It has been used in conjunction with other methods to study the structures and properties of organogermanium compounds. researchgate.netresearchgate.net Comparisons between CCD (a simplified version of CCSD) and MP2 have shown that CCD can provide results of similar quality to higher-order perturbation theory (MP4(DQ)) for equilibrium properties. stackexchange.com

The application of these high-level ab initio methods is essential for obtaining reliable energetic and structural information, especially for systems where experimental data is scarce or difficult to obtain. aip.orgcsic.es

Basis Set Selection and Computational Accuracy for Germanium Systems

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. pku.edu.cn For heavy elements like germanium, the selection of an appropriate basis set is particularly important to obtain reliable results. researchgate.net

For germanium systems, basis sets must be able to describe the electronic structure accurately, including the effects of electron correlation and, in some cases, relativistic effects. researchgate.net A variety of basis sets are available, ranging from minimal ones like STO-3G to more extensive ones like the correlation-consistent (cc-pVXZ) and polarization-consistent (pc-n) families. researchgate.networldscientific.com For calculations involving heavy atoms, effective core potentials (ECPs) are often used in conjunction with basis sets like LANL2DZ to reduce computational cost by treating the core electrons implicitly. researchgate.net

The convergence of calculated properties, such as binding energy, with respect to the basis set size is a key consideration. worldscientific.com Extrapolation to the complete basis set (CBS) limit is a technique used to estimate the result that would be obtained with an infinitely large basis set, thereby minimizing the basis set incompleteness error. rsc.orgumich.edu The choice of basis set can significantly impact the computational time; for large systems, a compromise between accuracy and cost is often necessary. quantumatk.comumich.edu Studies have shown that for germanium compounds, larger basis sets like cc-pVTZ or def2-TZVPP are often required to achieve good agreement with experimental data, especially when using correlated methods like MP2 or CCSD(T). researchgate.netresearchgate.netresearchgate.net

Isomeric Conformational Analysis and Energetic Landscapes

Understanding the different spatial arrangements (isomers and conformers) of this compound and their relative energies is crucial for predicting its chemical behavior and stability.

Prediction of Ground State Structures and Thermochemical Properties

Computational methods are instrumental in predicting the ground state structure of this compound from its various possible isomers. By calculating the total electronic energy of each optimized geometry, the most stable isomer (the one with the lowest energy) can be identified. cam.ac.uktrimorphos.com

Quantum chemistry simulations, particularly using DFT and high-level ab initio methods, have been used to explore the potential energy surface of germanium hydrides. researchgate.netresearchgate.netresearchgate.net These studies have revealed that for higher germanes, branched structures can be energetically favored over linear or cyclic ones. researchgate.netresearchgate.net For example, in the analogous Si4H4 and Ge4H4 systems, theoretical calculations have shown that isomers with hydrogen atoms bridging the edges of the central tetrahedron are more stable than the classical tetrahedral structure. researchgate.netresearchgate.net

Beyond just identifying the ground state, these calculations also provide crucial thermochemical data, such as enthalpies of formation. csic.es This information is vital for understanding the thermodynamics of reactions involving this compound. Theoretical predictions of thermochemical properties for germanium hydrides have been shown to be in good agreement with available experimental data. researchgate.net

Hindered-Rotor Corrected Free Energy Calculations

For molecules with internal rotations, such as the rotation around the Ge-Ge bonds in this compound, the standard harmonic oscillator approximation for vibrational frequencies can be inaccurate. To obtain more precise thermochemical data like free energy, it is necessary to account for these low-frequency torsional modes as hindered internal rotations. researchgate.netpierrebeaujean.net

The hindered-rotor model treats the internal rotation not as a simple vibration but as a motion with a specific potential energy barrier. pierrebeaujean.net This approach provides a correction to the free energy calculated using the harmonic oscillator model. pierrebeaujean.net Such corrections are particularly important for accurately predicting the relative stabilities and equilibrium concentrations of different isomers at various temperatures. researchgate.net

For example, hindered-rotor corrected free energies have been calculated for isomers of pentagermane (Ge5H12), a higher-order germane (B1219785), to determine their relative populations. researchgate.netresearchgate.net These calculations showed that the branched isomer is the ground state, with the linear and neo-pentane-like isomers being slightly higher in free energy. researchgate.netresearchgate.net Applying similar methodologies to this compound would provide a more accurate understanding of its isomeric distribution under different conditions. The potential energy barriers for these rotations can be calculated using high-level electronic structure methods to ensure accuracy. rsc.org

Molecular Orbital Theory and Bonding Analysis

Molecular orbital (MO) theory provides a sophisticated framework for understanding the electronic structure and reactivity of molecules like this compound. By considering electrons to be delocalized over the entire molecule rather than confined to individual bonds, MO theory offers deep insights into chemical bonding and behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In the context of this compound and its isomers, the analysis of these frontier orbitals helps in predicting their relative stabilities and potential reaction pathways. For example, computational investigations into organogermanium compounds utilize HOMO-LUMO analysis to gauge the significance of charge transfer and investigate bonding patterns. dss.go.th The molecule with the highest HOMO energy level is typically the best electron donor, whereas the one with the lowest LUMO energy is the most effective electron acceptor. science.gov This principle is fundamental in predicting how this compound might interact with other chemical species.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy corresponds to a better electron donor. |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy corresponds to a better electron acceptor. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Understanding the distribution of electrons within a molecule is key to deciphering its bonding, polarity, and reactive sites. Computational chemistry provides powerful tools for analyzing electron density and charge distribution, such as Mulliken population analysis and the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader analysis. dss.go.thuni-marburg.de These methods partition the molecule's total electron density among its constituent atoms, providing insights into atomic charges and the nature of chemical bonds. dss.go.th

These analyses can determine the flow of charge between atoms upon bond formation and identify regions of electrophilic or nucleophilic character. uni-marburg.de For germanium compounds, these studies are crucial for understanding the polarity of Ge-H and Ge-Ge bonds. Theoretical calculations can generate electron density maps, which visualize regions of high and low electron concentration. dss.go.thuni-marburg.de In complex germanium clusters, the analysis of electron density distribution is used to interpret bonding, even in cases of structural disorder. acs.org The bonding characteristics of germanides can reveal significant π-bonding character between germanium atoms, which is elucidated through detailed charge distribution analysis. uni-marburg.de

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. ebin.pub By simulating reaction pathways, identifying intermediates, and calculating the energies of transition states, theoretical chemistry provides insights that are often difficult or impossible to obtain through experimental methods alone.

A transition state (TS) represents a specific point along a reaction coordinate of highest potential energy—an energy maximum that separates reactants from products. uni-oldenburg.de The calculation of the structure and energy of a transition state is fundamental to determining the activation energy of a reaction, which in turn governs the reaction rate.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to locate and characterize transition states. ebin.pubuni-oldenburg.de For reactions involving germanium compounds, these calculations can map out the entire potential energy surface. For example, in the interaction of hydrogermanes with platinum complexes, a σ-complex assisted metathesis (σ-CAM) mechanism has been identified through DFT studies. ebin.pub These calculations pinpointed key transition states and their corresponding energy barriers, revealing how the geometry of the complex influences the reaction pathway. ebin.pub In one such computed pathway, the transition state for H transfer (TS2) had a calculated barrier of 23.1 kcal/mol, while a subsequent cis-trans isomerization proceeded through a much lower barrier (TS3) of 8.7 kcal/mol. ebin.pub

Similarly, computational studies on the dimerization of germenes (H₂Ge=CH₂) have characterized the transition state structures, showing a planar skeleton and indicating a very early transition state in the reaction pathway. uni-oldenburg.de While locating transition states can be a complex task, especially for multi-step reactions, these computational approaches provide a powerful means to test mechanistic hypotheses and understand reactivity. nih.gov

| Reaction / Process | System | Calculated Activation Barrier / Feature | Reference |

|---|---|---|---|

| H transfer (σ-CAM) | Pt(II) Complex + Hydrogermane | 23.1 kcal/mol (TS2) | ebin.pub |

| cis-trans Isomerization | Germyl (B1233479) Pt(II) Complex | 8.7 kcal/mol (TS3) | ebin.pub |

| H₂ Extrusion (σ-CAM) | Germametalacycle | 7.7 kcal/mol (TS8) | ebin.pub |

| Head-to-Tail Dimerization | H₂Ge=CH₂ | Early transition state, planar skeleton | uni-oldenburg.de |

Thermochemical data, such as enthalpies of formation (ΔH°f) and reaction enthalpies, are vital for assessing the stability of molecules and the feasibility of chemical reactions. Computational chemistry offers robust methods for accurately predicting these properties, which can be especially valuable when experimental data is scarce or difficult to obtain. nih.govresearchgate.net

For the germane series (GeₙH₂ₙ₊₂), computational studies have been used to determine their thermochemical properties. Quantum chemistry simulations can predict the relative energies of different isomers. For example, a detailed theoretical study on the rearrangement of a germylsilane to tetrakis(trimethylsilyl)germane found the reaction to be exothermic by 75.9 kJ/mol, indicating a strong thermodynamic driving force for the rearrangement. nih.gov

Furthermore, the thermochemistry of sequential reactions, such as the insertion of germylene (GeH₂) into a lower-order germane to form a higher-order one (e.g., Ge₃H₈ + GeH₂ → Ge₄H₁₀), can be modeled. These calculations provide the reaction enthalpies and free energies, which are crucial for understanding the equilibrium concentrations of different germanes under various conditions, thereby guiding the synthesis and optimization of higher-order germanes like this compound.

| Compound / Reaction | Thermochemical Property | Value | Significance |

|---|---|---|---|

| (Me₃Si)₃Si-GeMe₂SiMe₃ → (Me₃Si)₃Ge-SiMe₃ | Reaction Enthalpy | -75.9 kJ/mol | Indicates a highly favorable skeletal rearrangement. nih.gov |

| n-Ge₅H₁₂ | Relative Free Energy | +2.8 kJ/mol | Relative to the branched ground state isomer of pentagermane. |

| neo-Ge₅H₁₂ | Relative Free Energy | +3.4 kJ/mol | Relative to the branched ground state isomer of pentagermane. |

Reactivity and Reaction Pathways of Tetragermane

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of tetragermane is a critical process in the chemical vapor deposition (CVD) of germanium-containing thin films. This process is influenced by reaction conditions such as temperature and pressure, which dictate the decomposition products and the quality of the resulting material.

The thermal decomposition of higher-order germanes like digermane (B87215) (Ge₂H₆) and trigermane (Ge₃H₈) is known to produce highly reactive intermediates such as germylene (GeH₂). rsc.org For instance, the pyrolysis of digermane primarily yields GeH₂ and germane (B1219785) (GeH₄). rsc.org Similarly, the decomposition of this compound is expected to proceed through the elimination of H₂ and the formation of various germane fragments. aip.orgrsc.org The process involves the breaking of Ge-Ge and Ge-H bonds, leading to the formation of lower germanes and, ultimately, amorphous or crystalline germanium. aip.orgresearchgate.net In the context of the pyrolysis of similar organosilicon compounds like tetramethylsilane, the initial step involves the production of radical species, which then undergo subsequent reactions. rsc.org A similar radical mechanism can be inferred for this compound, leading to various reactive germanium hydride intermediates.

Temperature is a critical parameter in the thermal decomposition of this compound. Higher reactivity is observed in higher-order germanes like Ge₃H₈ and Ge₄H₁₀ due to the presence of multiple Ge-Ge bonds, which are weaker than Ge-H bonds. aip.org This allows for deposition at significantly lower temperatures compared to GeH₄. For example, Ge₄H₁₀ can be used for CVD at temperatures below 200°C. aip.org The use of Ge₄H₁₀ in gas source molecular epitaxy (GSME) allows for crystalline material growth at ultra-low temperatures between 190°C and 215°C. aip.org

Pressure also plays a role in the decomposition process. In flow reactor studies of similar compounds, pressure can influence the reaction pathways and the formation of end products. rsc.org For CVD applications using this compound, reactions are often conducted under low-pressure or ultra-high vacuum (UHV) conditions to promote layer-by-layer epitaxial growth and minimize gas-phase nucleation. aip.orgaip.org

Interactive Data Table: Decomposition of Germanium Hydrides

| Compound | Decomposition Temperature | Key Products/Intermediates |

| Digermane (Ge₂H₆) | ~250 °C rsc.org | GeH₂, GeH₄ rsc.org |

| Trigermane (Ge₃H₈) | < 300 °C acs.org | Ge, GeSn alloys acs.orgaip.org |

| This compound (Ge₄H₁₀) | 190-215 °C aip.org | Ge, GeSn alloys aip.orgacs.org |

Identification of Decomposition Products and Intermediates

Reactions with Other Main Group Hydrides

This compound's reactivity extends to reactions with other hydrides, which is crucial for the synthesis of advanced semiconductor alloys.

This compound reacts with deuterated stannane (B1208499) (SnD₄) at very low temperatures (190–215 °C) to deposit GeSn alloy films. aip.org This co-reaction is a key process in creating direct-gap Group IV semiconductors. The mechanism is thought to involve a cooperative interaction where the presence of the heavier Sn atom facilitates hydrogen desorption, thereby lowering the required reaction temperature. rsc.orgaip.org Similarly, this compound can be co-reacted with higher silanes like tetrasilane (Si₄H₁₀) to synthesize GeSiSn ternary alloys. scite.ai The use of these highly reactive liquid precursors enables the growth of these complex alloys at CMOS-compatible temperatures. scite.ai

The co-deposition of this compound with silanes and stannane is a versatile method for producing ternary GeSiSn alloys. scite.ai These materials are of great interest for Si-based optoelectronics as they offer the ability to independently tune the bandgap and lattice parameter. scite.ai By adjusting the precursor gas flow rates, the composition (and thus the electronic and structural properties) of the resulting Ge₁₋ₓ₋ySiₓSny film can be precisely controlled. scite.ai This approach has been used to grow alloys with technologically relevant compositions at temperatures as low as 290-330 °C. scite.ai

Reactivity with Stannane (SnD₄) and Higher Silanes (SiₓH₂ₓ₊₂)

Intermolecular Reactions and Chemical Transformations

Beyond decomposition and co-deposition, this compound can participate in other chemical transformations. For instance, the reaction of GeCl₄ with a lithium-germyl reagent can lead to the formation of a linear this compound derivative, (Me₃Si)₃GeGeCl₂GeCl₂Ge(SiMe₃)₃, as a minor product. acs.orgacs.org This indicates that the this compound backbone can be synthesized and functionalized through routes other than direct hydride chemistry. Furthermore, reactions involving organogermanium halides with reducing agents like Samarium(II) iodide have been shown to produce polygermanes, with tetragermanes sometimes forming as by-products in the synthesis of trigermanes. rsc.org

Germylene Insertion Reactions and Chain Elongation

A fundamental reaction pathway for the growth of higher-order germanes is the insertion of germylene (:GeH₂), the simplest germanium analogue of a carbene. This reactive intermediate can insert into the Ge-H bonds of other germane molecules, leading to the elongation of the germanium chain.

This process is a key step in the synthesis of polygermanes. For instance, the reaction of germylene with germane (GeH₄) produces digermane (Ge₂H₆), and subsequent insertions into digermane and trigermane lead to the formation of trigermane and this compound, respectively. Theoretical and experimental studies have investigated these sequential reactions, which are crucial for producing higher-order germanes like pentagermane (Ge₅H₁₂) and beyond. acs.org For example, the reaction equilibrium for the sequential insertion of germylene into GeₙH₂ₙ₊₂ (where n=1-4) has been studied to understand the formation of Ge₅H₁₂.

This chain elongation is not limited to hydride-only systems. Organogermane derivatives can also be extended. Research has shown that cyclic, phenyl-substituted tetragermanes can be opened and subsequently treated with other germanium reagents to attach additional germanium units, successfully forming hexagermane chains. This demonstrates a controlled method for building longer, discrete oligogermanes from a this compound precursor.

The insertion mechanism itself is believed to proceed through a low-barrier, third-body-assisted association reaction. acs.org Ab initio calculations suggest the formation of a weak, H-bridged complex as an intermediate on the potential energy surface. acs.org This complex then rearranges to form the final, elongated germane product. acs.org The reactivity and selectivity of germylene insertion are influenced by substituents, with studies showing that alkyl groups can activate Si-H bonds more selectively than Ge-H bonds towards insertion by GeH₂. rsc.org

Skeletal Rearrangement Reactions in Germanium Compounds

Similar to their carbon and silicon counterparts, germanium compounds can undergo skeletal rearrangements where the connectivity of the backbone atoms is altered. These transformations are often catalyzed by Lewis acids and are analogous to the well-known Wagner-Meerwein rearrangement in organic chemistry. nih.govlibretexts.orgwikipedia.org This type of reaction is fundamentally important in organosilicon and organogermanium chemistry, allowing for the conversion of less stable isomers into more stable ones. nih.gov

For polygermanes, this rearrangement typically involves the transformation of linear or less-branched isomers into their more stable, highly branched counterparts. For example, under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), linear n-tetragermane would be expected to rearrange into the more thermodynamically stable branched isomer, iso-tetragermane.

Studies on permethylated polysilanes and germapolysilanes have demonstrated that these rearrangements proceed via cationic intermediates. nih.gov The Lewis acid facilitates the abstraction of a hydride or an alkyl anion, generating a transient germyl (B1233479) cation (a "germanocation"). This cation can then undergo a 1,2-shift of an adjacent group (e.g., a germyl group), leading to a new, more stable cationic intermediate that, upon quenching, yields the rearranged product. This process allows for a deliberate shift of germanium atoms into more stable positions, such as the bridgehead positions in germasila-adamantane cage structures. nih.gov The driving force for these reactions is the formation of a thermodynamically more stable isomer.

Donor-Acceptor Chemistry Involving Germanium Species

In these systems, electron-donating groups (e.g., alkyl, phenyl) destabilize the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (e.g., perfluorophenyl, chloro) stabilize the Lowest Unoccupied Molecular Orbital (LUMO). gre.ac.ukacs.org The strategic placement of both types of groups on an oligogermane framework, such as a this compound chain, can significantly lower the energy of electronic transitions compared to symmetrically substituted analogues. acs.org This approach allows for precise control over the strength and polarity of the Ge-Ge bonds. acs.org

The synthesis of these donor-acceptor oligogermanes can be achieved through methods like hydrogermolysis reactions. gre.ac.uk For example, molecular oligogermanes containing electron-donating methyl (Me) and phenyl (Ph) groups alongside electron-accepting pentafluorophenyl (C₆F₅) groups have been successfully synthesized and structurally characterized. gre.ac.uk

Furthermore, the fundamental reactive species in germane chemistry, germylenes (:GeR₂), are classic examples of species with pronounced donor-acceptor character. The germanium atom in a germylene possesses both a lone pair of electrons (donor) and a vacant p-orbital (acceptor), allowing it to act as a Lewis base or a Lewis acid. This amphiphilic nature is central to its reactivity. The donor properties of germylenes can be enhanced and the species stabilized for isolation through coordination with strong donor ligands, such as N-heterocyclic carbenes (NHCs). nih.govmdpi.comrsc.orgresearchgate.netacs.org These NHC-stabilized germylenes are valuable reagents and serve as models for understanding the electronic structure and reactivity of dicoordinate germanium compounds. rsc.orgresearchgate.net

Applications of Tetragermane in Advanced Materials Science

Role as a Precursor for Germanium-Based Semiconductors and Optoelectronics

Tetragermane is instrumental in the synthesis of high-quality germanium-based semiconductors and optoelectronic components. rsc.orgresearchgate.netfigshare.comacs.org Its utility stems from its ability to decompose and facilitate germanium deposition at temperatures compatible with sensitive device manufacturing processes.

Ultra-Low Temperature Chemical Vapor Deposition (CVD) of Germanium Films

This compound enables the growth of germanium (Ge) films at significantly lower temperatures than traditional precursors through Chemical Vapor Deposition (CVD). rsc.orgresearchgate.netfigshare.comacs.org This is a critical advantage for integrating high-quality Ge layers onto various substrates without compromising the integrity of underlying components. The use of this compound in CVD processes allows for the deposition of pure Ge and GeSn alloy films directly on Si(100) wafers at conditions compatible with next-generation group IV device designs. researchgate.netfigshare.comacs.org

Research has demonstrated that this compound facilitates the growth of Ge-on-Si buffer layers at temperatures between 330-360°C. rsc.org These layers are characterized by optimal growth rates and high crystallinity. rsc.org The process, which involves using mixtures of Ge₄H₁₀ diluted with H₂ as a flux at pressures of 10⁻⁴-10⁻⁵ Torr, results in atomically flat and high-purity films with low dislocation densities. rsc.org The enhanced reactivity of higher-order germanes like Ge₃H₈ and Ge₄H₁₀ allows for high growth rates at low temperatures (around 300°C), which is essential for forming highly concentrated, thick layers suitable for Si-based photonic applications such as infrared (IR) emitters and detectors. researchgate.netfigshare.comacs.org

Gas Source Molecular Epitaxy (GSME) for Layer-by-Layer Growth

This compound is a key precursor in Gas Source Molecular Epitaxy (GSME), a technique that combines elements of CVD and Molecular Beam Epitaxy (MBE) to achieve precise, layer-by-layer growth of crystalline materials. aip.orgresearchgate.netresearchgate.net GSME operates under very low pressures (10⁻⁶–10⁻⁷ Torr), which promotes the epitaxial growth of high-quality crystalline materials at ultra-low temperatures that are not achievable with conventional thermal CVD. aip.orgresearchgate.net

In a "direct injection" approach, the pure vapor of Ge₄H₁₀ is used as the germanium flux, reacting with other precursors like deuterated stannane (B1208499) (SnD₄) on the substrate surface without a carrier gas. aip.orgresearchgate.net This method has been successfully used to fabricate Ge₁₋ySnₑ alloys with Sn content ranging from 2% to 13% at temperatures between 160°C and 250°C. aip.orgresearchgate.net Specifically, reactions involving Ge₄H₁₀ have been conducted at temperatures of 190–215°C to produce GeSn samples with 6%–12% Sn content. aip.orgresearchgate.net This low-temperature process is critical for achieving high Sn incorporation without segregation, leading to the formation of high-quality crystalline films. aip.orgresearchgate.net

Growth of Germanium-on-Silicon (Ge-on-Si) Structures

The integration of germanium on silicon (Ge-on-Si) is a cornerstone for the development of silicon-based photonics. This compound has proven to be an efficient precursor for the epitaxial deposition of Ge-on-Si films and the fabrication of corresponding diode devices. researchgate.net The use of Ge₄H₁₀ allows for the growth of thick, uniform, and flat Ge layers with relaxed microstructures at temperatures as low as 330-360°C. rsc.org These Ge-on-Si structures serve as high-quality virtual substrates for the subsequent growth of other functional layers, such as GeSn alloys. aip.org

Fabrication of Ge-Sn and Si-Ge-Sn Alloys for Tunable Bandgap Materials

This compound plays a pivotal role in the synthesis of ternary and quaternary alloys like GeSn and SiGeSn, which are highly sought after for their tunable bandgap properties, enabling the fabrication of advanced optoelectronic devices. aip.orgresearchgate.netaip.orgresearchgate.netnih.govacs.org

Epitaxial Growth of GeSn and SiGeSn Alloys

The higher reactivity of this compound, often used in conjunction with precursors like stannane (SnD₄) and tetrasilane (Si₄H₁₀), facilitates the epitaxial growth of GeSn and SiGeSn alloys at ultra-low temperatures (290–330°C). nih.govacs.orgaip.org This low-temperature processing is crucial for incorporating Sn into the Ge lattice at concentrations exceeding its solid solubility limit, which is necessary to achieve a direct bandgap. aip.orgresearchgate.net

For GeSn alloys, Ge₄H₁₀ has been used to produce Ge wafers that serve as substrates for the subsequent UHV-CVD growth of Ge₁₋ySnₑ alloys. aip.orgresearchgate.net In the synthesis of SiGeSn alloys, Ge₄H₁₀, Si₄H₁₀, and SnD₄ are used as highly reactive precursors to grow technologically relevant compositions (1–5% Sn, 4–20% Si) at temperatures between 290°C and 330°C. nih.govacs.org This allows for the simultaneous increase of Si and Sn content, enabling the tuning of the bandgap while maintaining a lattice match to Ge. nih.govacs.org

The following table summarizes the precursors and growth temperatures for GeSn and SiGeSn alloys using this compound.

| Alloy System | Germanium Precursor | Other Precursors | Growth Temperature (°C) | Deposition Method |

| GeSn | This compound (Ge₄H₁₀) | Stannane (SnD₄) | 190 - 215 | GSME |

| SiGeSn | This compound (Ge₄H₁₀) | Tetrasilane (Si₄H₁₀), Stannane (SnD₄) | 290 - 330 | GSME |

Impact on Optical and Electrical Properties of Semiconductor Devices

The use of this compound as a precursor has a significant impact on the optical and electrical properties of the resulting semiconductor devices. The ability to grow high-quality, low-defect GeSn and SiGeSn alloys allows for precise bandgap engineering. nih.govacs.org For instance, SiGeSn alloys grown using Ge₄H₁₀ have demonstrated precisely adjustable absorption edges between 0.87 and 1.03 eV. nih.govacs.org

Photodetectors fabricated from these materials exhibit excellent electrical characteristics, including low ideality factors close to unity and state-of-the-art dark current densities for Ge-based materials. nih.govacs.orgaip.org Specifically, p-i-n photodetectors based on Ge₁₋ₓ₋ySiₓSnₑ alloys grown from Ge₄H₁₀, Si₄H₁₀, and SnD₄ show dark current densities in the 10⁻³ A/cm² range, which is significantly lower than that of devices based on Ge-on-Si or GeSn alloys. aip.org The photoluminescence intensity of Ge₁₋ySnₑ/Ge films, where the Ge wafers were produced using this compound, is an order of magnitude higher than that of Ge₁₋ySnₑ/Si films due to the reduced defect density at the interface. aip.org

The following table highlights the improved properties of devices fabricated using this compound-based processes.

| Device/Material | Property | Value/Observation |

| SiGeSn Photodetectors | Absorption Edge | Adjustable between 0.87 and 1.03 eV |

| SiGeSn Photodetectors | Dark Current Density | ~10⁻³ A/cm² |

| SiGeSn Photodetectors | Ideality Factor | 1.1 - 1.4 |

| GeSn/Ge Films | Photoluminescence | 10x higher intensity compared to GeSn/Si |

Advanced Materials Processing and Design Principles

The use of this compound (Ge4H10) in advanced materials science is fundamentally linked to innovative processing and design strategies that enable the fabrication of novel semiconductor materials and devices. researchgate.netasu.edu These strategies are centered on the development of purpose-built molecular precursors and their application in low-temperature synthesis methods, which are essential for creating metastable structures and integrating new materials with existing technologies. researchgate.net This approach allows for the creation of functional material architectures that cannot be realized through conventional high-temperature protocols. asu.edu The unique chemical properties of higher-order germanes, such as this compound, facilitate the growth of high-quality crystalline films at temperatures compatible with complementary metal-oxide-semiconductor (CMOS) processing, paving the way for next-generation electronic and photonic devices. rsc.orgacs.org

Rational Design of Precursors for Tailored Material Architectures

The rational design of chemical precursors is a cornerstone for synthesizing advanced materials with precisely controlled properties. researchgate.netasu.edu This methodology involves creating purpose-built molecules, like this compound, that have tailored reactivity and stoichiometry, enabling the formation of specific material architectures. asu.edu The molecular structure of the precursor directly influences the composition, structure, and properties of the final solid-state material, a concept known as "compositional and structural inheritance." researchgate.net

Higher-order germanes, including trigermane (Ge3H8) and this compound (Ge4H10), have been identified as highly effective and cost-efficient precursors for the ultra-low-temperature chemical vapor deposition (CVD) of germanium-based thin films. acs.org Their notable stability and ease of use make them suitable for current industry standards. acs.org The design of these molecular sources allows for the synthesis of materials like GeSn alloys, where high growth rates at low temperatures (around 300 °C) permit the formation of highly concentrated, thick layers necessary for Si-based photonic applications. acs.org

This design principle extends to the synthesis of complex heteronuclear materials. By creating precursors with pre-formed Si-Ge bonds, it is possible to produce Si₁₋ₓGeₓ alloy coatings with low carbon content via CVD. researchgate.net The ability to tailor the precursor molecule allows for fine-tuning of the physical and chemical properties of the resulting material, demonstrating a clear pathway from molecular design to functional solid-state application. researchgate.netresearchgate.net This approach is crucial for developing new families of Si-based semiconductors and prototype devices that display this designed inheritance from the parent molecule to the final product. researchgate.net

Research findings have demonstrated the successful synthesis of various tailored materials using rationally designed precursors, including this compound.

| Precursor System | Deposition Method | Resulting Material | Key Finding | Reference |

| Ge3H8 and Ge4H10 | Chemical Vapor Deposition (CVD) | Pure Ge and GeSn alloy films | Efficient, low-temperature (~300 °C) growth of optical-quality films on Si(100). | acs.org |

| Heteronuclear precursors with Si-Ge bonds | Chemical Vapor Deposition (CVD) | Si₁₋ₓGeₓ alloys | Access to group IV alloys with low carbon content and potential for crystalline growth. | researchgate.net |

| Novel main-group hydrides | Chemical Vapor Deposition (CVD) | Si-based semiconductors | Enables synthesis at low temperatures compatible with CMOS processing and selective growth. | researchgate.net |

Future Research Directions and Open Questions in Tetragermane Chemistry

Exploration of Novel Synthetic Pathways for Scalable Production

The widespread application of tetragermane-based materials is currently hampered by the lack of scalable and cost-effective synthetic methods. Current production methods often result in low yields and require specialized, expensive equipment. Future research will need to focus on developing novel synthetic pathways that are both efficient and economically viable.

One promising avenue is the use of alternative precursors to the polygermanes (Ge2H6, Ge3H8, Ge4H10) which are currently used for ultra-low temperature sources of Germanium. rsc.org For instance, the development of single-source precursors that decompose cleanly to form this compound could simplify the production process and increase yields. nih.gov Another area of investigation is the use of microwave-assisted synthesis, which has shown promise in producing crystalline germanium nanoparticles at lower temperatures than conventional heating methods. acs.org This approach could potentially be adapted for the synthesis of this compound, offering a more energy-efficient and scalable route. Further research into solution-based techniques at lower temperatures (200-350 °C) could also lead to better control over the final product's morphology and crystallinity. mdpi.com

In-depth Mechanistic Studies of Reactivity for Controlled Material Synthesis

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling the synthesis of germanium-based materials with desired properties. While progress has been made, many aspects of its reactivity remain poorly understood.

Future studies should focus on elucidating the elementary steps involved in the thermal and photochemical decomposition of this compound. This includes identifying the key intermediates and transition states, which can be achieved through a combination of experimental techniques and theoretical calculations. For example, in-situ monitoring of reactions using advanced spectroscopic methods can provide real-time information on the species present during the reaction. chinesechemsoc.org This knowledge will be instrumental in designing reaction conditions that favor the formation of specific products, such as nanowires or thin films with tailored electronic and optical properties.

Development of Advanced Spectroscopic Techniques for In Situ Monitoring

The development of advanced spectroscopic techniques is paramount for gaining deeper insights into the chemistry of this compound. Traditional characterization methods often provide only a snapshot of the final product, while in-situ monitoring can reveal the dynamic processes that occur during a reaction.

Future research should focus on the application and refinement of techniques such as:

Fourier-transform infrared (FTIR) spectroscopy: To identify and quantify the different germane (B1219785) species present in a mixture. capes.gov.br

Raman spectroscopy: To probe the vibrational modes of this compound and its derivatives, providing information about their structure and bonding. acs.org

Mass spectrometry: To analyze the fragmentation patterns of this compound and identify the various ionic species formed. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy: To characterize the structure of this compound and its derivatives in solution. capes.gov.bracs.org

The data obtained from these techniques will be invaluable for validating theoretical models and for optimizing synthetic protocols.

Computational Chemistry for Predictive Material Design and Optimization

Computational chemistry has emerged as a powerful tool for predicting the properties of new materials and for optimizing synthetic processes. In the context of this compound chemistry, theoretical calculations can provide valuable insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure, geometry, and reactivity of germanium compounds. researchgate.netmdpi.com Future computational studies could focus on:

Predicting the stability and electronic properties of different this compound isomers.

Simulating the decomposition pathways of this compound under various conditions.

Designing novel this compound-based materials with specific electronic or optical properties.

Investigating the interaction of this compound with other molecules and surfaces.

These theoretical predictions can guide experimental efforts and accelerate the discovery of new materials with enhanced performance. chinesechemsoc.org

Unexplored Isomers and Their Potential Applications

This compound (Ge4H10) can exist in different isomeric forms, analogous to the isomers of butane (B89635) (n-butane and isobutane). nih.govwikipedia.org While n-tetragermane and iso-tetragermane have been studied, there may be other, as-yet-unexplored isomers with unique properties and potential applications.

Future research should focus on the theoretical prediction and experimental synthesis of novel this compound isomers. Computational studies can be used to assess the relative stabilities of different isomers and to predict their spectroscopic signatures. Once synthesized, the properties of these new isomers can be investigated, and their potential applications in areas such as electronics, catalysis, and materials science can be explored. It is known that even in prepared this compound, a mixture of isomers can be present. tandfonline.com

Integration with Other Element Chemistries for Heterostructures and Novel Compounds

The integration of this compound with other elements opens up a vast chemical space for the creation of novel heterostructures and compounds with unique properties. The combination of germanium with elements such as silicon, tin, and carbon can lead to materials with tailored band gaps, enhanced charge carrier mobility, and other desirable characteristics.

Q & A

Q. What established synthetic methods are used to produce tetragermane (Ge₄H₁₀) and its isomers?

this compound is synthesized via two primary routes:

- Hydrogermolysis reactions : Starting with HPh₂GeGePh₂GePh₂H, hydrogermolysis selectively yields hydride-terminated tetragermanes like Ph₃GeGePh₂GePh₂GePh₂H. This method allows controlled chain elongation and functionalization .